2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16169273
InChI: InChI=1S/C25H17Br2NO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C25H17Br2NO3
Molecular Weight: 539.2 g/mol

2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC16169273

Molecular Formula: C25H17Br2NO3

Molecular Weight: 539.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate -

Specification

Molecular Formula C25H17Br2NO3
Molecular Weight 539.2 g/mol
IUPAC Name [2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C25H17Br2NO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3
Standard InChI Key YNNWELQRVVWBLV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound features a quinoline backbone, a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • 6-Bromo group: Positioned on the benzene moiety, influencing electron distribution and intermolecular interactions.

  • 4-Bromophenyl group: Attached to the pyridine nitrogen, contributing to steric bulk and potential π-π stacking.

  • 2-(4-Methylphenyl)-2-oxoethyl ester: A carboxylate ester at the 4-position, enhancing solubility and modulating reactivity.

The molecular formula is C25_{25}H17_{17}Br2_{2}NO3_{3}, with a molecular weight of 539.22 g/mol.

Spectroscopic Analysis

Although direct spectroscopic data for this compound are scarce, analogous quinoline derivatives provide a reference framework:

  • Infrared (IR) Spectroscopy: Expected absorption bands include C=O stretches (~1,716 cm1^{-1}) for the ester and carboxylate groups, and C-Br vibrations (~600 cm1^{-1}) .

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: Aromatic protons resonate between δ 7.68–8.50 ppm, with methyl groups (δ 2.30–2.50 ppm) and ethylenic protons (δ 3.36–3.44 ppm) observed in related structures .

    • 13^{13}C NMR: Quinoline carbons appear at δ 120–150 ppm, while carbonyl carbons (C=O) resonate near δ 165–170 ppm .

Synthesis and Reaction Pathways

Pfitzinger Reaction for Core Formation

The quinoline core is synthesized via the Pfitzinger reaction, where isatin reacts with 4-bromoacetophenone under basic conditions in refluxing ethanol . This step forms the 2-(4-bromophenyl)quinoline-4-carboxylic acid intermediate.

Esterification and Functionalization

The carboxylic acid undergoes esterification with 2-(4-methylphenyl)-2-oxoethanol in the presence of concentrated sulfuric acid :

Acid+AlcoholH2SO4,ΔEster+H2O\text{Acid} + \text{Alcohol} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Ester} + \text{H}_2\text{O}

Reaction conditions:

  • Solvent: Absolute ethanol

  • Temperature: Reflux (~78°C)

  • Duration: 12 hours .

Yield Optimization

Automated reactors and continuous flow systems are employed to enhance yield (typically 65–75%) and purity (>95%).

Comparative Analysis with Analogous Compounds

ParameterTarget Compound2-(4-Bromophenyl)-2-oxoethyl AnalogEthylphenyl-Methylphenyl Derivative
Molecular FormulaC25_{25}H17_{17}Br2_{2}NO3_{3}C24_{24}H14_{14}Br3_{3}NO3_{3}C27_{27}H22_{22}BrNO3_{3}
Molecular Weight (g/mol)539.22604.10456.38
Key Substituents4-Methylphenyl, 4-bromophenyl4-Bromophenyl, additional BrEthylphenyl, methylphenyl
LogP4.2 (predicted)5.13.8

Future Research Directions

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolic pathways.

  • Targeted Drug Delivery: Develop nanoparticle-encapsulated formulations to enhance tumor specificity.

  • Computational Modeling: Use molecular docking to predict interactions with kinase targets (e.g., EGFR, VEGFR).

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